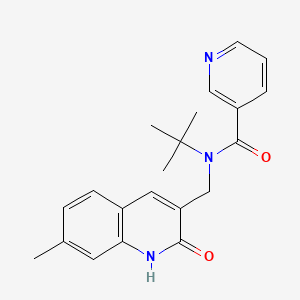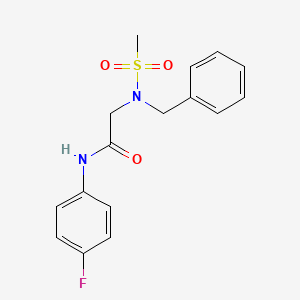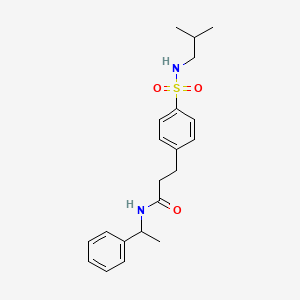
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique chemical structure, which makes it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. The compound has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC, which are involved in cancer progression and inflammation. Additionally, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in cells and animals. The compound has been shown to induce apoptosis, inhibit angiogenesis, reduce inflammation, and protect against oxidative stress. Additionally, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to have anti-microbial and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential therapeutic applications. However, the limitations of using 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The future directions for 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole research include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, the development of novel derivatives and analogs of 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, or 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is a promising compound with potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has a unique chemical structure and has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3-methoxybenzohydrazide and 3,4,5-trimethoxybenzaldehyde with thionyl chloride and triethylamine. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole. The synthesis method is relatively simple and has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-6-11(8-13)18-19-17(20-25-18)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHORAWWNBENNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)


![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)








